molecular formula C9H12NaO3S B100814 Sodium 4-isopropylbenzenesulfonate CAS No. 15763-76-5

Sodium 4-isopropylbenzenesulfonate

Cat. No. B100814
CAS RN: 15763-76-5
M. Wt: 223.25 g/mol
InChI Key: BJVQMPLRSFIZMB-UHFFFAOYSA-N
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Description

Sodium 4-isopropylbenzenesulfonate (4-IPS) is an organic compound that has been used for many years in scientific research and laboratory experiments. Its unique properties make it a valuable tool for scientists in their studies of biochemistry and physiology. 4-IPS is a sulfonate ester that is soluble in water and is a strong acid. It has a variety of applications in the laboratory, including the synthesis of other compounds, as well as its use in biochemical and physiological experiments.

Scientific Research Applications

Osmotic Coefficients and Activity Coefficients

Research conducted by Ho et al. (1984) focused on the osmotic coefficients and activity coefficients of various organic salts, including Sodium 2-methyl-5-isopropylbenzenesulfonate (Sodium p-cymenesulfonate), a compound closely related to Sodium 4-isopropylbenzenesulfonate. This study provided valuable data on how these coefficients change with varying molality and alkyl substitution, which is crucial for understanding the thermodynamic properties of such compounds in solutions (Ho, Kahlow, Bender & Johnson, 1984).

Luminescent Lanthanide Coordination Polymers

Yang et al. (2008) synthesized luminescent ladder-like lanthanide coordination polymers using sodium 4-hydroxybenzenesulfonate dihydrate. Although not directly this compound, this research demonstrates the potential of sulfonate compounds in creating novel materials with unique luminescent properties, which could be applicable in various scientific fields (Yang, Rivers, McCarty, Wiester & Jones, 2008).

Adsorption and Removal of Contaminants

Research by Kim et al. (2019) explored the use of sodium dodecylbenzenesulfonate for removing radioactive atoms, including Cs ions. This study underscores the potential use of this compound in similar applications, such as in environmental cleanup and decontamination processes (Kim, Kim, Lee & Lee, 2019).

Polymerization Initiators

Voylov et al. (2016) investigated the use of graphene oxide as a radical initiator for the polymerization of sodium 4-vinylbenzenesulfonate. This study provides insights into how this compound could be used in advanced polymerization techniques, potentially leading to new materials with specific properties (Voylov, Saito, Lokitz, Uhrig, Wang, Agapov, Holt, Bocharova, Kisliuk & Sokolov, 2016).

Nanofiltration Membrane Development

Zhu et al. (2014) conducted a study on the fabrication of negatively charged nanofiltration membranes by blending with halloysite nanotubes grafted with poly(sodium 4-styrenesulfonate). This research suggests that this compound could be used in developing advanced filtration materials, which are crucial in water purification and wastewater treatment (Zhu, Guo, Zhang, Yu & Liu, 2014).

Safety and Hazards

Sodium 4-isopropylbenzenesulfonate is classified under the GHS07 hazard pictogram . The associated hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 4-isopropylbenzenesulfonate involves the sulfonation of 4-isopropyltoluene followed by neutralization with sodium hydroxide.", "Starting Materials": [ "4-isopropyltoluene", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Add 4-isopropyltoluene to a reaction vessel", "Slowly add sulfuric acid to the reaction vessel while stirring", "Maintain the temperature at 0-5°C and stir for 1 hour", "Add water to the reaction mixture to quench the reaction", "Extract the product with dichloromethane", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure", "Dissolve the product in water", "Add sodium hydroxide to the solution until the pH reaches 7-8", "Extract the product with dichloromethane", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure", "Recrystallize the product from ethanol", "Dry the product under reduced pressure" ] }

CAS RN

15763-76-5

Molecular Formula

C9H12NaO3S

Molecular Weight

223.25 g/mol

IUPAC Name

sodium;4-propan-2-ylbenzenesulfonate

InChI

InChI=1S/C9H12O3S.Na/c1-7(2)8-3-5-9(6-4-8)13(10,11)12;/h3-7H,1-2H3,(H,10,11,12);

InChI Key

BJVQMPLRSFIZMB-UHFFFAOYSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]

SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)O.[Na]

Other CAS RN

28348-53-0
32073-22-6
15763-76-5

physical_description

Liquid
DryPowder, Liquid

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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